molecular formula C22H22N4O3S B2434520 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine CAS No. 1286697-31-1

1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2434520
CAS No.: 1286697-31-1
M. Wt: 422.5
InChI Key: PWTODGPIHQHTGH-UHFFFAOYSA-N
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Description

1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with pyridine and tosyl groups. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.

Properties

IUPAC Name

[6-(4-methylphenyl)sulfonylpyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-17-5-8-19(9-6-17)30(28,29)21-10-7-18(16-24-21)22(27)26-14-12-25(13-15-26)20-4-2-3-11-23-20/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTODGPIHQHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Substitution with Pyridine: The piperazine ring is then substituted with a pyridine group using nucleophilic substitution reactions.

    Introduction of the Tosyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Acylation/Amidation Reactions

The piperazine ring contains two secondary amine groups, which can undergo acylation or amidation.

  • Mechanism : Reaction with acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a base like triethylamine.

  • Conditions :

    • Acylation : Chloroacetyl chloride + triethylamine in methylene chloride at room temperature for 15–30 minutes .

    • Amide Bond Formation : Coupling reagents like EDC with bases (e.g., 4-dimethylaminopyridine) in polar aprotic solvents (e.g., methylene chloride) .

Reaction Type Reagents Conditions Product
AcylationChloroacetyl chloride, triethylamineMethylene chloride, RT, 15–30 minAcylated piperazine derivative
AmidationEDC, 4-dimethylaminopyridineMethylene chloride, RTAmide-linked piperazine derivative

Alkylation Reactions

The amine groups in piperazine can react with alkylating agents (e.g., alkyl halides).

  • Mechanism : Nucleophilic substitution of hydrogen atoms with alkyl groups.

  • Conditions :

    • Alkylation : Alkyl halides in polar aprotic solvents (e.g., methylene chloride) at room temperature .

Reaction Type Reagents Conditions Product
AlkylationAlkyl halide, baseMethylene chloride, RTAlkylated piperazine derivative

N-Oxidation Reactions

Piperazine can undergo N-oxidation to form piperazine N-oxides.

  • Mechanism : Reaction with oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide.

  • Conditions :

    • N-Oxidation : Peracids in inert solvents (e.g., dichloromethane) at controlled temperatures .

Reaction Type Reagents Conditions Product
N-Oxidationm-CPBADichloromethane, 0–10°CPiperazine N-oxide derivative

Sulfonamide Group Reactions

The 4-methylbenzenesulfonyl group may undergo hydrolysis or substitution.

  • Mechanism : Acidic or basic hydrolysis to form sulfonic acids.

  • Conditions :

    • Hydrolysis : HCl or NaOH in aqueous ethanol at elevated temperatures.

Reaction Type Reagents Conditions Product
HydrolysisHCl/NaOHAqueous ethanol, refluxSulfonic acid derivative

Pyridine Ring Substitution

The pyridin-2-yl group and pyridine-3-carbonyl group may participate in electrophilic or nucleophilic substitution.

  • Mechanism : Metal-catalyzed cross-coupling (e.g., Suzuki, Heck) or direct substitution.

  • Conditions :

    • Cross-Coupling : Palladium catalysts, ligands (e.g., PdCl₂(dppf)), and boronic acids in solvents like THF .

Reaction Type Reagents Conditions Product
Cross-CouplingPdCl₂(dppf), boronic acidTHF, 80–100°CSubstituted pyridine derivative

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions.

  • Mechanism : Complexation with transition metals (e.g., Cd²⁺, Zn²⁺) via lone pair donation.

  • Conditions :

    • Metal Complexation : Metal salts in polar solvents (e.g., ethanol) at room temperature .

Reaction Type Reagents Conditions Product
Metal ComplexationCd(NO₃)₂Ethanol, RTPiperazine-metal complex

Key Research Findings

  • Synthesis : Similar piperazine derivatives are synthesized via acylation or coupling reactions (e.g., EDC-mediated amidation) .

  • Stability : Piperazine N-oxides exhibit enhanced stability under acidic conditions .

  • Biological Activity : Sulfonamide groups often contribute to cholinesterase inhibition and antioxidant properties .

References ACS Omega (2024) US20040092529A1 (2003) MDPI (2023) US9062035B2 (2014) Ambeed.com (n.d.)

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique arrangement of functional groups, including a sulfonyl group, pyridine rings, and a piperazine moiety. The general synthesis involves multiple steps:

  • Formation of Pyridine-3-carbonyl Intermediate : This is achieved by reacting 4-methylbenzenesulfonyl chloride with pyridine-3-carboxylic acid in the presence of a base like triethylamine.
  • Piperazine Coupling : The intermediate is then reacted with piperazine to form the piperazinyl derivative.
  • Final Coupling : The piperazinyl derivative is subsequently coupled with an appropriate acyl chloride to yield the final product.

This multi-step synthetic process allows for the generation of compounds with diverse biological activities.

Anticancer Properties

Research indicates that 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. This effect is attributed to its ability to interact with specific molecular targets involved in cancer progression.

Central Nervous System Disorders

The compound has shown promise as a modulator of G protein-coupled receptors (GPCRs), which are critical in the treatment of central nervous system disorders. Studies suggest that it may act as an allosteric modulator, enhancing the efficacy of existing treatments for conditions such as schizophrenia and depression.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its mechanism involves blocking specific signaling pathways that lead to inflammation, which could be beneficial in conditions like rheumatoid arthritis.

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivityDemonstrated inhibition of proliferation in breast and lung cancer cell lines
CNS ModulationShowed potential as an allosteric modulator for dopamine receptors
Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages

Mechanism of Action

The mechanism of action for compounds like 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine would depend on its specific biological target. Generally, such compounds might interact with:

    Receptors: Binding to specific receptors in the body to exert their effects.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-2-yl)piperazin-1-yl)(4-tosylpyridin-3-yl)methanone: Similar structure but with different substitution patterns.

    (4-(Pyridin-2-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone: Substitution with a methyl group instead of a tosyl group.

Uniqueness

The unique combination of pyridine, piperazine, and tosyl groups in 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine) provides distinct chemical properties that can be leveraged in various applications, particularly in medicinal chemistry.

Biological Activity

1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a compound with significant potential in medicinal chemistry, particularly in the context of anti-inflammatory and analgesic activities. This article synthesizes existing research findings, including structure-activity relationships (SAR), pharmacological efficacy, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine core substituted with pyridine and sulfonamide groups. The molecular formula is C19_{19}H22_{22}N4_{4}O3_{3}S, with a molecular weight of approximately 382.47 g/mol. Key structural components include:

  • Piperazine Ring : Provides a basic nitrogen atom, enhancing solubility and biological activity.
  • Pyridine and Sulfonamide Substituents : These groups are crucial for the compound's interaction with biological targets.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory properties, particularly through its action as an EP4 receptor antagonist. This mechanism is critical in modulating prostaglandin E2 (PGE2) pathways, which are central to inflammatory responses.

Key Findings:

  • Inhibition of TNFα Production : In ex vivo studies, the compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays, significantly outperforming existing clinical compounds like CJ-023,423 .
  • Comparative Efficacy : In models such as the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA), the compound showed comparable or superior efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its biological activity:

Structural Feature Effect on Activity
Pyridine Substitution Increases receptor binding affinity
Sulfonamide Group Enhances solubility and bioavailability
Piperazine Core Provides flexibility for conformational changes

Research has indicated that modifications to the substituents on the piperazine ring can lead to variations in potency and selectivity against different biological targets .

Clinical Relevance

  • Chronic Pain Management : A recent study evaluated the compound's effectiveness in chronic pain models, demonstrating significant analgesic effects comparable to established treatments. The pharmacokinetic profile showed favorable absorption rates and half-lives conducive to therapeutic use .
  • Cancer Therapeutics : Preliminary investigations into the compound's role as a potential anticancer agent have shown promise, particularly in inhibiting tumor growth via modulation of inflammatory pathways related to cancer progression .

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